N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide
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Overview
Description
N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a difluorobiphenyl moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the cyanomethyl group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction using cyanomethyl halides.
Formation of the acetamide group: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)ethanamide
- N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)propionamide
Uniqueness
N-(cyanomethyl)-2-({2,3’-difluoro-[1,1’-biphenyl]-4-yl}amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[3-fluoro-4-(3-fluorophenyl)anilino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-3-1-2-11(8-12)14-5-4-13(9-15(14)18)21-10-16(22)20-7-6-19/h1-5,8-9,21H,7,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOKNKYNPHSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)NCC(=O)NCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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